molecular formula C12H22N4O8 B1683542 Zanamivir hydrate CAS No. 551942-41-7

Zanamivir hydrate

Numéro de catalogue: B1683542
Numéro CAS: 551942-41-7
Poids moléculaire: 350.33 g/mol
Clé InChI: OELRRAURPSTFEX-VCFRRRQNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zanamivir hydrate is a neuraminidase inhibitor used worldwide for the treatment and prophylaxis of influenza caused by influenza A and B viruses .


Synthesis Analysis

The synthesis of this compound involves the addition of 2,3-didehydro-4-amino-4-acetylneuraminic acid to a glass reactor, followed by the addition of water, sodium carbonate, and imidopyridine hydrochloride. The reaction is carried out for 6 hours at 40 °C. The water is then concentrated and isopropyl alcohol is added to precipitate a solid powder. The crude Zanamivir is then recrystallized from isopropanol-water to obtain a pharmaceutical grade of Zanamivir .


Molecular Structure Analysis

This compound has a chemical formula of C12H22N4O8. Its exact mass is 350.14 and its molecular weight is 350.330 .


Chemical Reactions Analysis

This compound is a potent competitive inhibitor of the neuraminidase glycoprotein, which is essential in the infective cycle of influenza A and B viruses .


Physical And Chemical Properties Analysis

This compound appears as an off-white to white powder . Its chemical formula is C12H22N4O8 and it has a molecular weight of 350.33 .

Applications De Recherche Scientifique

Traitement du bronchospasme

Il a été rapporté que le Zanamivir hydrate est utilisé dans le traitement du bronchospasme . Le bronchospasme est une affection caractérisée par une contraction des bronches (voies respiratoires) des poumons, ce qui rend la respiration difficile. Cependant, il est important de noter que cette application est associée à certains risques, car un bronchospasme et une altération de la fonction pulmonaire ont été rapportés chez certains patients prenant ce médicament .

Formule d'inhalation de poudre sèche

Des recherches ont été menées sur l'utilisation du this compound dans des formulations d'inhalation de poudre sèche . Ces formulations sont conçues pour délivrer le médicament directement dans les poumons, où il peut avoir le plus d'effet. L'étude a examiné l'influence de la formulation et des variables opérationnelles sur les caractéristiques physiques et les performances d'aérosolisation des poudres de zanamivir séchées par pulvérisation pour inhalation .

Combinaison avec d'autres composés

Le this compound a été étudié en combinaison avec d'autres composés, tels que le mannitol et la leucine . Ces combinaisons sont conçues pour améliorer les propriétés physiques de la poudre, notamment sa morphologie, sa densité, sa nature hygroscopique, la taille des particules et la distribution . Ces propriétés peuvent influencer directement le degré de dépôt pulmonaire du médicament .

Étalon de référence dans les tests de laboratoire

Le this compound est utilisé comme étalon de référence dans les tests de laboratoire .

Mécanisme D'action

Target of Action

Zanamivir hydrate primarily targets the neuraminidase protein of the influenza virus . Neuraminidase is a key enzyme that allows the release of newly formed virus particles from the infected cells. By targeting this enzyme, this compound can effectively inhibit the spread of the virus within the host .

Mode of Action

This compound acts as a neuraminidase inhibitor . It binds to the active site of the neuraminidase protein, thereby inhibiting its function . This inhibition prevents the cleavage of sialic acid, which is necessary for the release of progeny viruses from infected cells . As a result, the spread of the virus within the host is effectively contained .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the viral replication cycle, specifically the release of progeny viruses from infected cells . By inhibiting neuraminidase, this compound prevents the release of new virus particles, thereby interrupting the viral replication cycle .

Pharmacokinetics

It is known that the bioavailability of orally administered zanamivir is low, with less than 10% of the drug being absorbed . The drug is negligibly metabolized and is primarily excreted unchanged in the urine . The elimination half-life of zanamivir is approximately 2.5 to 5.1 hours .

Result of Action

The primary result of this compound’s action is the reduction of influenza symptoms. By inhibiting the release of new virus particles, this compound can reduce the severity and duration of influenza symptoms . It is indicated for the treatment of uncomplicated acute illness due to influenza A and B virus in adults and pediatric patients 7 years and older who have been symptomatic for no more than 2 days .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with this compound and affect its efficacy . Additionally, the physiological state of the patient, such as the presence of renal impairment, can also impact the drug’s pharmacokinetics .

Safety and Hazards

Zanamivir hydrate may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided and personal protective equipment should be used. It should be stored in a well-ventilated place and kept in a tightly closed container .

Analyse Biochimique

Biochemical Properties

Zanamivir hydrate acts as a neuraminidase inhibitor, which plays a crucial role in the life cycle of the influenza virus . By binding and inhibiting the neuraminidase protein, this compound renders the influenza virus unable to escape its host cell and infect others . This interaction with the neuraminidase protein is a key aspect of its biochemical properties.

Cellular Effects

This compound has a significant impact on cellular processes. It inhibits the release of newly replicated influenza virus particles, thereby reducing the spread of the virus within the host organism . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, all of which are involved in the viral replication process.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of the neuraminidase protein, which is essential for the release of new influenza virus particles from infected cells . By inhibiting this enzyme, this compound prevents the virus from spreading to other cells.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce the time to first alleviation of symptoms of influenza-like illness by less than a day . This indicates that the effects of this compound can be observed relatively quickly after administration.

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it has been shown that oral oseltamivir is active in animal models of influenza A (H5N1) .

Metabolic Pathways

This compound is not extensively metabolized in the body . It is eliminated unchanged in urine by glomerular filtration . This suggests that this compound does not significantly interact with metabolic enzymes or cofactors.

Transport and Distribution

This compound is administered via inhalation, allowing for direct delivery to the respiratory tract where the influenza virus replicates . It is not extensively distributed in the body, reflecting its targeted action in the respiratory system .

Subcellular Localization

As a neuraminidase inhibitor, this compound targets the neuraminidase protein located on the surface of the influenza virus . This surface localization allows this compound to effectively inhibit the release of new virus particles from infected cells.

Propriétés

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2/t5-,6+,8+,9+,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELRRAURPSTFEX-VCFRRRQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171094-50-1, 551942-41-7, 1260601-68-0
Record name D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-, hydrate (5:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171094-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zanamivir hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551942417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZANAMIVIR MONOHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zanamivir hydrate
Reactant of Route 2
Zanamivir hydrate
Reactant of Route 3
Zanamivir hydrate
Reactant of Route 4
Zanamivir hydrate
Reactant of Route 5
Zanamivir hydrate
Reactant of Route 6
Zanamivir hydrate
Customer
Q & A

Q1: How does zanamivir hydrate exert its antiviral effect against influenza?

A1: this compound functions as a neuraminidase inhibitor, specifically targeting the neuraminidase enzyme crucial for influenza virus replication. [] This enzyme facilitates the release of newly formed virus particles from infected cells, enabling them to infect other cells. By inhibiting neuraminidase, this compound disrupts this release process, effectively hindering the spread of the virus within the body. []

Q2: Are there any in vitro studies demonstrating the efficacy of this compound against influenza virus replication?

A2: Yes, research has demonstrated the efficacy of this compound in inhibiting the replication of various influenza virus strains in cell cultures. One study investigated the synergistic antiviral activity of S-033188/S-033447, a novel influenza virus cap-dependent endonuclease inhibitor, when combined with neuraminidase inhibitors, including this compound. [] The results indicated that the combination of S-033447 and this compound synergistically inhibited the replication of the influenza A/H1N1 virus in Madin-Darby canine kidney cells. []

Q3: What is the evidence supporting the use of this compound in treating influenza infections?

A3: A study examining the effectiveness of influenza vaccination and laninamivir, a new neuraminidase inhibitor, included data on this compound as well. [] The research involved 4443 participants aged 3-97 years, diagnosed with influenza infection over four influenza seasons. The results showed that this compound, alongside other neuraminidase inhibitors like oseltamivir phosphate and laninamivir, demonstrated efficacy in treating influenza infections, with effectiveness observed in over 97% of the patients who received these treatments. []

Q4: What methods are commonly employed to determine the inhibitory effect of this compound on neuraminidase activity?

A5: A validated in vitro procedure utilizes 2’-4(methylumbelliferyl)α-D-N-acetylneuraminic acid (4MU-NANA) as a fluorogenic substrate to assess the inhibitory effects of potential neuraminidase inhibitors, including this compound. [] This method capitalizes on the neuraminidase-mediated cleavage of 4MU-NANA, which results in the release of fluorescent 4-methylumbelliferone. By measuring the fluorescence intensity, researchers can quantify the inhibitory effect of this compound on neuraminidase activity. [] The IC50 value for this compound using this method was determined to be 27 ± 3 nM. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.